![molecular formula C17H22N2O2 B7492194 N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide, also known as BMS-986166, is a small molecule drug that is currently being researched for its potential therapeutic benefits in various diseases. The compound belongs to the class of drugs known as piperidines and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide can increase insulin sensitivity and improve glucose homeostasis. The drug also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The drug also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been shown to reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various diseases. The drug has also shown promising results in preclinical studies, which makes it a potential candidate for further development as a therapeutic agent. However, the drug's efficacy and safety in humans are yet to be fully evaluated, and more research is needed to determine its potential limitations and side effects.
Direcciones Futuras
There are several potential future directions for the research on N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide. One possible direction is to evaluate the drug's safety and efficacy in clinical trials for the treatment of diabetes and other metabolic disorders. Another direction is to investigate the drug's potential therapeutic benefits in autoimmune disorders and inflammatory diseases. Additionally, further research is needed to determine the drug's potential limitations and side effects in humans.
Métodos De Síntesis
The synthesis of N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide involves a multi-step process that starts with the reaction of 2-methylcyclopropanecarbonyl chloride with piperidine to form the intermediate 1-(2-methylcyclopropanecarbonyl)piperidine. This intermediate is then reacted with 4-aminobenzamide to obtain the final product, N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide.
Aplicaciones Científicas De Investigación
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide has been studied for its potential therapeutic benefits in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The drug has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(12)17(21)19-9-7-14(8-10-19)18-16(20)13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDYSSIAJWVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


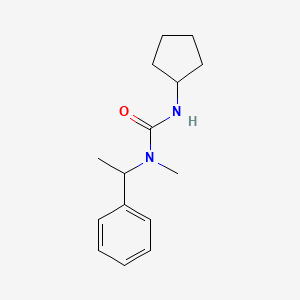
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
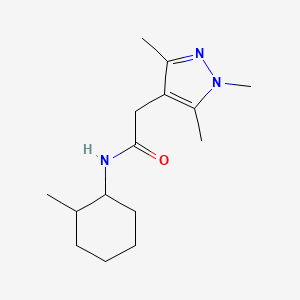
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
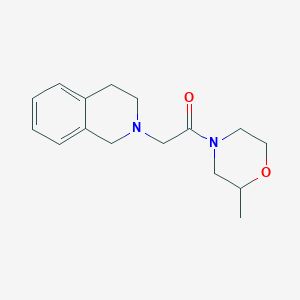
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
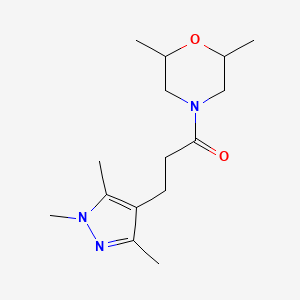
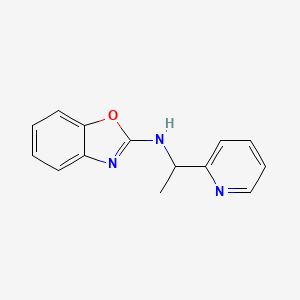
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)